REACTION_CXSMILES
|
[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
methyl ester
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Name
|
catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
265 (± 85) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with electric heating, with a thermocouple sheath, with pipes
|
Type
|
TEMPERATURE
|
Details
|
The catalyst is heated in a stream of dry nitrogen with a gradual temperature
|
Type
|
CUSTOM
|
Details
|
is lowered to 240° C.
|
Type
|
CUSTOM
|
Details
|
condensed in a trap
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=C(C(F)(F)F)F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
methyl ester
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Name
|
catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
265 (± 85) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with electric heating, with a thermocouple sheath, with pipes
|
Type
|
TEMPERATURE
|
Details
|
The catalyst is heated in a stream of dry nitrogen with a gradual temperature
|
Type
|
CUSTOM
|
Details
|
is lowered to 240° C.
|
Type
|
CUSTOM
|
Details
|
condensed in a trap
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=C(C(F)(F)F)F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
methyl ester
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Name
|
catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
265 (± 85) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with electric heating, with a thermocouple sheath, with pipes
|
Type
|
TEMPERATURE
|
Details
|
The catalyst is heated in a stream of dry nitrogen with a gradual temperature
|
Type
|
CUSTOM
|
Details
|
is lowered to 240° C.
|
Type
|
CUSTOM
|
Details
|
condensed in a trap
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=C(C(F)(F)F)F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |